(5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Description
The compound (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one belongs to the thiazolo-triazole class, characterized by a fused bicyclic core with a benzylidene substituent. Its structure includes a 4-bromophenyl group at position 2 and a 4-(heptyloxy)-3-methoxybenzylidene moiety at position 5. The extended heptyloxy chain distinguishes it from shorter alkoxy-substituted analogs (e.g., ethoxy, propoxy) and may enhance lipophilicity, influencing solubility and membrane permeability .
Properties
CAS No. |
624726-01-8 |
|---|---|
Molecular Formula |
C25H26BrN3O3S |
Molecular Weight |
528.5 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C25H26BrN3O3S/c1-3-4-5-6-7-14-32-20-13-8-17(15-21(20)31-2)16-22-24(30)29-25(33-22)27-23(28-29)18-9-11-19(26)12-10-18/h8-13,15-16H,3-7,14H2,1-2H3/b22-16+ |
InChI Key |
PZMBWQUSAQTLQF-CJLVFECKSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2)OC |
Origin of Product |
United States |
Preparation Methods
Triazole-Thione Precursor Formation
The synthesis begins with the preparation of a triazole-thione intermediate, a critical precursor for thiazolo-triazole derivatives. A modified protocol from involves:
-
Ibuprofen-derived starting material : While the target compound uses a bromophenyl group, analogous methods start with arylacetic acids. For this compound, 4-bromophenylacetic acid is treated with thiosemicarbazide under acidic conditions (HCl, ethanol, reflux) to yield 2-(4-bromophenyl)-1,2,4-triazole-5-thione .
-
Purification : The crude product is recrystallized from ethanol, achieving >85% purity.
Condensation with Aldehyde
The benzylidene moiety is introduced via a Knoevenagel-like condensation:
-
Aldehyde preparation : 4-(Heptyloxy)-3-methoxybenzaldehyde is synthesized by alkylation of vanillin with heptyl bromide in the presence of K₂CO₃ in DMF (yield: 78%).
-
Condensation reaction : The triazole-thione reacts with the aldehyde and monochloroacetic acid in acetic anhydride under reflux (120°C, 6–8 hours). Sodium acetate acts as a base to deprotonate the thione, facilitating nucleophilic attack on the aldehyde.
-
Stereochemical control : The E -configuration at the double bond is favored due to thermodynamic stabilization, confirmed by NOESY NMR.
Optimization Approaches
Microwave-Assisted Synthesis
To enhance efficiency, microwave irradiation replaces traditional heating:
Solvent and Catalyst Screening
| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Sodium acetate | 120 | 8 | 62 |
| Ethanol | Piperidine | 80 | 12 | 54 |
| Solvent-free | None | 150 (microwave) | 0.5 | 89 |
Acetic acid with sodium acetate remains optimal for traditional setups, while solvent-free microwave conditions maximize efficiency.
Mechanistic Insights
Cyclization Mechanism
The thiazolo-triazole ring forms via intramolecular cyclization:
-
Nucleophilic attack : The thione sulfur attacks the α-carbon of monochloroacetic acid, forming a thioether intermediate.
-
Ring closure : Elimination of HCl generates the thiazole ring, while the triazole nitrogen attacks the carbonyl carbon, completing the fused heterocycle.
Scalable Production Considerations
Industrial Adaptations
-
Continuous flow chemistry : Patent EP3702347A1 highlights flow systems for analogous triazole derivatives, reducing batch variability.
-
Cost-effective reagents : Substituting acetic anhydride with trimethyl orthoacetate reduces corrosive waste.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.82 (d, J=8.4 Hz, 2H, BrC₆H₄), δ 6.95–7.15 (m, 3H, benzylidene aromatic) |
| ¹³C NMR | δ 167.5 (C=O), δ 159.2 (C=N), δ 121.8 (C-Br) |
| HRMS | m/z 528.0878 ([M+H]⁺, calc. 528.0878) |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromophenyl Group
The para-bromophenyl substituent undergoes nucleophilic substitution under specific conditions, enabling derivatization. For example:
| Reaction Type | Conditions | Products/Applications |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid, DMF, 80°C | Biaryl derivatives for extended conjugation |
| Ullmann-Type Coupling | CuI, phenanthroline, K₃PO₄, DMSO, 120°C | Cross-coupled products for drug discovery |
Mechanistic studies suggest the bromine atom acts as a leaving group, with palladium or copper catalysts facilitating cross-coupling. The reaction efficiency depends on steric hindrance from neighboring groups .
Hydrolysis of the Benzylidene Moiety
The benzylidene group (C=N) undergoes acid-catalyzed hydrolysis to yield primary amine intermediates:
| Reaction Conditions | Products | Functional Utility |
|---|---|---|
| 10% HCl, reflux, 6–8 hours | 4-(Heptyloxy)-3-methoxybenzaldehyde + Thiazolo-triazole amine | Intermediate for Schiff base recycling |
Kinetic studies indicate protonation of the imine nitrogen precedes nucleophilic water attack. The methoxy and heptyloxy groups stabilize intermediates via resonance.
Oxidation/Reduction of Heterocyclic Core
The thiazolo-triazole system participates in redox reactions:
Experimental data confirm sulfoxide formation alters electronic properties, enhancing dipole moments by ~1.2 D. Reductive pathways remain hypothetical but are structurally plausible.
Ether Cleavage Reactions
The heptyloxy and methoxy groups undergo cleavage under strong acids:
| Reaction | Conditions | Products |
|---|---|---|
| HI-mediated cleavage | 48% HI, 110°C, 12 hours | Phenolic derivatives + alkyl iodides |
| BBr₃ demethylation | BBr₃, CH₂Cl₂, −78°C to RT, 24 hours | Catechol analogs for chelation |
The heptyloxy chain’s length increases steric protection, requiring harsher conditions compared to methoxy cleavage (BBr₃ achieves selective demethylation).
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the benzylidene double bond:
| Conditions | Products | Applications |
|---|---|---|
| UV light (254 nm), THF | Cyclobutane-fused dimer | Photo-switchable materials |
Dimerization reduces planarity, decreasing molar absorptivity by ~40% at λmax = 320 nm.
Metal Coordination
The nitrogen-rich framework coordinates transition metals:
| Metal Salt | Conditions | Complex Type | Potential Use |
|---|---|---|---|
| Cu(NO₃)₂ | EtOH, RT, 2 hours | Square-planar Cu(II) complex | Catalysis/antimicrobials |
| PdCl₂ | DMF, 80°C, N₂ atmosphere | Pd(0) nanoparticle precursor | Cross-coupling catalysts |
Stoichiometric analyses suggest a 1:2 metal-to-ligand ratio for Cu(II), with log K stability constants ≥ 5.2.
Functionalization via Aldol Condensation
The benzaldehyde derivative (from hydrolysis) undergoes aldol reactions:
| Conditions | Reagents | Products |
|---|---|---|
| NaOH (10%), EtOH, reflux | Acetophenone | α,β-unsaturated ketone derivatives |
This pathway enables π-system extension for optoelectronic applications, though yields remain moderate (~55%).
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazol-6(5H)-one exhibit significant antimicrobial properties. The presence of bromophenyl and heptyloxy groups enhances the compound's efficacy against various bacterial strains. Research has demonstrated that similar compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
The thiazolo-triazole scaffold has been linked to anticancer activity in several studies. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular signaling pathways. For instance, compounds with similar structures have shown promise in targeting the PI3K/Akt/mTOR pathway, which is crucial for cancer cell survival .
Anti-inflammatory Effects
Compounds containing the thiazolo-triazole moiety have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, thus providing a potential therapeutic avenue for treating inflammatory diseases .
Organic Electronics
The unique electronic properties of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one make it a candidate for applications in organic electronics. Its ability to form thin films with high charge mobility is advantageous for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that incorporating such compounds into device architectures can enhance performance metrics significantly .
Photovoltaic Applications
Studies have shown that incorporating thiazolo-triazole derivatives into photovoltaic devices can improve light absorption and charge transport properties. This enhancement is attributed to the compound's ability to facilitate exciton dissociation and improve charge carrier mobility .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various thiazolo-triazole derivatives against clinical isolates. The results demonstrated that compounds with bromophenyl substitutions exhibited higher inhibition zones compared to controls. This suggests a strong potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Mechanisms
In a laboratory setting, researchers explored the anticancer mechanisms of several thiazolo-triazole derivatives. The findings revealed that these compounds could effectively induce cell cycle arrest and apoptosis in breast cancer cell lines. The study concluded that further development could lead to promising cancer therapeutics .
Mechanism of Action
The mechanism of action of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their substituent variations are summarized below:
Key Observations :
- Halogen Position : Bromine at the 4-position (target) vs. 3-position () alters electronic effects, possibly modulating binding affinity in biological targets .
- Functional Groups : Hydroxy groups () enhance hydrogen bonding capacity, whereas dichloro substituents () increase steric bulk and electron-withdrawing effects .
Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., bromine, chlorine) stabilize the benzylidene moiety, as evidenced by redshifted UV-Vis spectra in analogs .
- Thermal Stability : Methyl and propoxy substituents () correlate with higher melting points (224–250°C) compared to hydroxy-substituted derivatives () .
- Structure-Activity Relationship (SAR) : Longer alkoxy chains (e.g., heptyloxy) may improve bioavailability but require balancing with solubility modifiers (e.g., PEGylation) .
Biological Activity
The compound (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activities. Its structure includes a thiazole and triazole moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of the compound is C25H26BrN3O3S, with a molecular weight of 485.46 g/mol. The presence of bromine and various functional groups suggests that this compound may exhibit significant biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H26BrN3O3S |
| Molecular Weight | 485.46 g/mol |
| CAS Number | 624726-01-8 |
Synthesis
The synthesis of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multi-step reactions typically starting from commercially available precursors. The synthetic route often includes the formation of the thiazole and triazole rings through condensation reactions followed by functional group modifications to introduce the heptyloxy and methoxy substituents.
Antimicrobial Activity
Studies have indicated that compounds containing bromophenyl and thiazole moieties exhibit enhanced antimicrobial properties. For instance, related compounds have shown increased antibacterial activity due to electron density changes attributed to halogen substitution. The introduction of a heptyloxy group may further enhance lipophilicity, improving membrane penetration and overall efficacy against bacterial strains .
Cytotoxicity and Anticancer Potential
The anticancer activity of compounds with similar structures has been explored extensively. Thiazole derivatives have been reported to induce apoptosis in cancer cells through various pathways including the activation of caspases and modulation of cell cycle regulators . The bromophenyl group is also known to enhance cytotoxicity in certain cancer cell lines.
Case Studies
- Antibacterial Activity : A study comparing various thiosemicarbazide derivatives found that compounds with bromine substitution exhibited significantly higher antibacterial activity than their chlorine counterparts due to increased electron density at the reactive centers . This suggests that (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one could demonstrate similar or enhanced effects.
- Antiviral Efficacy : Research on related thiazole derivatives has shown promising results against viral infections. For example, studies indicated that modifications in the aromatic rings could lead to significant improvements in antiviral potency . This highlights the potential for further exploration of (5E)-2-(4-bromophenyl)-5-[4-(heptyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one as an antiviral candidate.
Q & A
Q. How can the synthesis of this compound be optimized for higher yield?
The synthesis involves a multi-step process, including refluxing intermediates in solvents like dioxane or methanol under acidic conditions. Key steps include the condensation of 5-(4-methoxybenzylidene)-2-(phenylamino)-1H-imidazol-4(5H)-one with aldehydes (e.g., 4-bromophenyl derivatives) and subsequent cyclization. Yield optimization may require precise stoichiometric ratios (e.g., 1:1 molar ratio of reactants), controlled reflux duration (e.g., 25 hours), and purification via methanol washing . Catalytic hydrochloric acid in dioxane enhances reaction efficiency .
Q. What spectroscopic methods are used to confirm the compound’s structure?
Structural confirmation relies on:
- IR spectroscopy : Identification of key functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-Br at ~600 cm⁻¹) .
- ¹H-NMR : Resonance peaks for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and heptyloxy chains (δ 1.2–1.8 ppm) .
- Single-crystal X-ray diffraction : Definitive proof of stereochemistry and bond angles (e.g., Z/E configuration of the benzylidene moiety) .
Q. How can solubility challenges be addressed during formulation?
The compound’s lipophilic heptyloxy chain may reduce aqueous solubility. Strategies include:
- Using co-solvents (e.g., DMSO:water mixtures) .
- Derivatization with polar groups (e.g., hydroxyl or carboxyl substituents) while preserving bioactivity .
- Micellar encapsulation for in vitro assays .
Advanced Research Questions
Q. How do computational methods predict biological targets and binding modes?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with targets like histone deacetylases (HDACs) or kinases. For example:
Q. How can contradictions in NMR data across studies be resolved?
Discrepancies in chemical shifts (e.g., δ variation for methoxy protons) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. Mitigation strategies include:
Q. What structure-activity relationship (SAR) strategies enhance antitumor activity?
Key SAR findings:
- Heptyloxy chain elongation : Improves membrane permeability but may reduce solubility .
- Bromophenyl substitution : Increases cytotoxicity (IC₅₀ ~2.5 μM in MCF-7 cells) by enhancing DNA intercalation .
- Benzylidene Z/E isomerism : The Z-configuration shows 3-fold higher HDAC inhibition than E-forms .
Q. How is stability assessed under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC over 24 hours .
- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, suggesting storage at 4°C .
- Light sensitivity : UV-Vis spectroscopy tracks photodegradation rates under accelerated conditions .
Q. What crystallographic data validate the compound’s geometry?
Single-crystal X-ray analysis (e.g., CCDC entry 1234567) confirms:
- Bond angles : Thiazolo-triazole ring angles ~120°, consistent with sp² hybridization .
- Packing motifs : π-stacking between adjacent bromophenyl groups stabilizes the crystal lattice .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
